2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]
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Overview
Description
2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] typically involves the reaction of 4-(2-hydroxyethyl)-6-(propan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be explored for biological applications.
Medicine: Its antioxidant properties may have therapeutic potential in preventing oxidative stress-related diseases.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and enhances material properties.
Mechanism of Action
The mechanism by which 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] exerts its effects is primarily through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is unique due to its specific substitution pattern and the presence of hydroxyethyl groups
Properties
CAS No. |
616227-59-9 |
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Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-2-[[2-hydroxy-5-(2-hydroxyethyl)-3-propan-2-ylphenyl]methyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C23H32O4/c1-14(2)20-11-16(5-7-24)9-18(22(20)26)13-19-10-17(6-8-25)12-21(15(3)4)23(19)27/h9-12,14-15,24-27H,5-8,13H2,1-4H3 |
InChI Key |
GPXZVOUOZUFEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCO)C(C)C)O)CCO |
Origin of Product |
United States |
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